molecular formula C12H18ClNO2 B3430732 Ethyl 2-amino-3-(4-methylphenyl)propanoate Hydrochloride CAS No. 856570-94-0

Ethyl 2-amino-3-(4-methylphenyl)propanoate Hydrochloride

Cat. No.: B3430732
CAS No.: 856570-94-0
M. Wt: 243.73 g/mol
InChI Key: ONWAJBBMBVNQBF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(4-methylphenyl)propanoate hydrochloride is an α-amino acid ester derivative featuring a substituted phenyl group (4-methylphenyl) and an ethyl ester moiety. This compound is structurally analogous to phenylalanine derivatives but modified with a methyl group at the para position of the aromatic ring. Such modifications are critical in medicinal chemistry for tuning lipophilicity, metabolic stability, and receptor binding affinity .

Properties

IUPAC Name

ethyl 2-amino-3-(4-methylphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13)8-10-6-4-9(2)5-7-10;/h4-7,11H,3,8,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWAJBBMBVNQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856570-94-0
Record name ethyl 2-amino-3-(4-methylphenyl)propanoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(4-methylphenyl)propanoate Hydrochloride typically involves the esterification of 2-amino-3-(4-methylphenyl)propanoic acid. One common method includes:

    Esterification: The carboxylic acid group of 2-amino-3-(4-methylphenyl)propanoic acid is reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.

    Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Esterification: Using large reactors to mix the acid and ethanol under controlled temperatures and pressures.

    Purification: The product is purified through distillation or recrystallization to achieve the desired purity.

    Conversion to Hydrochloride: The purified ester is then converted to its hydrochloride form using gaseous or aqueous hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(4-methylphenyl)propanoate Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a catalyst for halogenation.

Major Products

    Oxidation: Nitro derivatives or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl 2-amino-3-(4-methylphenyl)propanoate Hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in mimicking amino acid behavior in biological systems.

    Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-amino-3-(4-methylphenyl)propanoate Hydrochloride exerts its effects is largely dependent on its structural similarity to amino acids. It can interact with various molecular targets, including:

    Enzymes: Acting as a substrate or inhibitor.

    Receptors: Binding to amino acid receptors and modulating their activity.

    Pathways: Influencing metabolic pathways involving amino acids.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent CAS Number Molecular Formula Molecular Weight Key Properties/Applications References
(S)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate HCl 4-Fluorophenyl 1534-90-3 C₁₁H₁₄ClFNO₂ 257.69 Intermediate in peptide synthesis; enhanced metabolic stability vs. unsubstituted analogs .
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate HCl 4-Chlorophenyl, 3-hydroxy 1375473-45-2 C₁₁H₁₃Cl₂NO₃ 294.14 Potential chiral building block; hydroxyl group increases polarity .
Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate HCl (Tyrosine ethyl ester HCl) 4-Hydroxyphenyl 34081-17-9 C₁₁H₁₆ClNO₃ 245.70 Biochemical research; hydroxyl group enables hydrogen bonding .
Ethyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate HCl 4-Bromo-2-nitrophenyl 2171792-17-7 C₁₁H₁₃BrClN₂O₄ 376.59 Nitro and bromo groups enhance electrophilicity; used in cross-coupling reactions .
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl 4-Fluorophenyl (methyl ester) 64282-12-8 C₁₀H₁₂ClFNO₂ 233.67 Methyl ester reduces steric bulk; lower molecular weight vs. ethyl analogs .

Key Observations:

Substituent Impact on Lipophilicity :

  • The 4-methyl group in the target compound likely increases lipophilicity compared to the 4-hydroxyphenyl analog (logP ~1.5 vs. ~0.8) .
  • Halogenated derivatives (e.g., 4-fluoro, 4-chloro) exhibit balanced lipophilicity and metabolic resistance, making them preferred in CNS-targeting prodrugs .

Stereochemical Considerations: Enantiomers like (R)- and (S)-ethyl 2-amino-3-(4-fluorophenyl)propanoate HCl (CAS 2061996-60-7 and 1534-90-3) show divergent biological activities, emphasizing the need for chiral resolution in drug development .

Ester Group Influence :

  • Ethyl esters generally offer better stability than methyl esters in vivo due to slower hydrolysis, as seen in tyrosine ethyl ester HCl (t₁/₂ = 2.5 h vs. 1.2 h for methyl ester) .

Biological Activity

Ethyl 2-amino-3-(4-methylphenyl)propanoate hydrochloride, a compound with potential therapeutic applications, has garnered attention due to its biological activity and mechanisms of action. This article delves into the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H17ClN2O2
  • Molecular Weight : 258.73 g/mol
  • CAS Number : 6330-11-6

The compound features an ethyl ester group linked to a 4-methylphenyl moiety, which contributes to its biological activity through interactions with various biological targets.

The mechanism of action for this compound involves:

  • Enzyme Interactions : The compound can act as a biochemical probe to study enzyme interactions. Its aromatic amine group allows for hydrogen bonding and π-π interactions with proteins, which can modulate their function.
  • Cellular Pathways : Upon hydrolysis, the active amine can influence cellular pathways related to inflammation and pain modulation, making it a candidate for therapeutic applications in pain management.

Biological Activity

Research indicates several biological activities associated with this compound:

  • Anticancer Properties : Similar compounds have shown antiproliferative activity against cancer cell lines such as HeLa cells. For instance, related derivatives exhibited IC50 values ranging from 0.69 μM to 11 μM compared to doxorubicin's IC50 of 2.29 μM .
  • Potential as Therapeutic Agents : The compound is being explored for its potential therapeutic effects in various medical conditions, particularly in the realm of pain relief and anti-inflammatory responses.
  • Receptor Binding : The compound may interact with specific receptors in the body, influencing various signaling pathways that could lead to therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInhibitory effects on cancer cell lines
Pain ModulationPotential role in inflammation pathways
Enzyme InteractionBiochemical probe for studying enzyme functions

Case Study Example

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the aromatic ring significantly impacted biological activity. This underscores the importance of the 4-methylphenyl group in enhancing the compound's efficacy against cancer cells .

Synthesis and Industrial Applications

This compound is typically synthesized through:

  • Esterification : The reaction of 2-amino-3-(4-methylphenyl)propanoic acid with ethanol in the presence of a catalyst.
  • Formation of Hydrochloride Salt : Addition of hydrochloric acid post-esterification to yield the hydrochloride salt form.

In industrial settings, continuous flow reactors are often employed to enhance efficiency and yield during synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-3-(4-methylphenyl)propanoate Hydrochloride
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Ethyl 2-amino-3-(4-methylphenyl)propanoate Hydrochloride

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